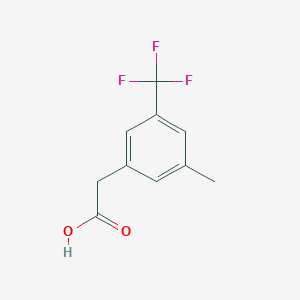

2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-methyl-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-2-7(5-9(14)15)4-8(3-6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKPLBYMYLSCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612613 | |

| Record name | [3-Methyl-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214352-00-7 | |

| Record name | [3-Methyl-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid?

An In-depth Technical Guide to 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid: A Core Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in contemporary drug discovery and development. The strategic incorporation of methyl and trifluoromethyl groups on the phenylacetic acid framework imparts unique physicochemical properties that are highly advantageous for modulating biological targets. This document details the compound's characteristics, outlines robust and validated synthetic protocols, explores its application in medicinal chemistry through the lens of structure-activity relationships (SAR), and provides essential safety and handling information. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics, particularly in the areas of anti-inflammatory and central nervous system (CNS) agents.[1]

Introduction and Strategic Importance

This compound (CAS No. 1214352-00-7) is a substituted phenylacetic acid derivative that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[1][2][3] The utility of this compound is not coincidental but rather a result of rational drug design principles. The phenylacetic acid core provides a versatile handle for chemical modification, while the specific disubstitution pattern on the aromatic ring is engineered to optimize pharmacokinetic and pharmacodynamic properties.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Binding Affinity: The group's electronic properties can alter the pKa of nearby functionalities and participate in favorable non-covalent interactions (e.g., dipole-dipole, halogen bonding) with protein targets.

-

Membrane Permeability: Increased lipophilicity often improves a compound's ability to cross cellular membranes, which can be crucial for reaching intracellular targets and improving oral bioavailability.

The presence of the methyl group at the meta-position further refines the electronic and steric profile of the ring, providing a scaffold that is both stable and synthetically versatile for creating libraries of drug candidates.[1]

Physicochemical and Spectroscopic Properties

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and process development.

| Property | Value | Source / Method |

| CAS Number | 1214352-00-7 | [3] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][3] |

| Molecular Weight | 218.17 g/mol | [1][3] |

| Appearance | Solid (Predicted) | - |

| Storage | Store at room temperature in a dry, sealed container. | [3] |

Expected Spectroscopic Data: While specific experimental spectra for this compound are not widely published, characterization would rely on standard analytical techniques. Based on analogous structures, the following spectral features would be anticipated:

-

¹H NMR: Aromatic protons would appear as distinct multiplets in the aromatic region (~7.0-7.5 ppm). A singlet corresponding to the benzylic methylene (-CH₂) protons would be expected around 3.6 ppm. The methyl group (-CH₃) would present as a singlet around 2.4 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm), or may not be observed depending on the solvent.

-

¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, the methylene carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbonyl carbon (~170-180 ppm) would be expected.

-

¹⁹F NMR: A single resonance for the -CF₃ group would confirm its presence.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁻ or [M+H]⁺ would be observed at m/z corresponding to its molecular weight, confirming the compound's identity.

Synthesis of this compound

Several established synthetic methodologies can be employed to produce phenylacetic acids. For this specific target, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a highly efficient and modular approach, leveraging commercially available starting materials. Alternative routes such as the Willgerodt-Kindler reaction are also viable.

Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling

This route is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors.[4] The strategy involves the coupling of an arylboronic acid with an α-halo ester, followed by hydrolysis to yield the final carboxylic acid.

Sources

An In-depth Technical Guide to 2-[3-Methyl-5-(trifluoromethyl)phenyl]acetic Acid (CAS 1214352-00-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-[3-methyl-5-(trifluoromethyl)phenyl]acetic acid (CAS 1214352-00-7), a key building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery, with a focus on providing actionable insights for laboratory professionals.

Core Molecular Identity and Physicochemical Profile

2-[3-Methyl-5-(trifluoromethyl)phenyl]acetic acid is a substituted phenylacetic acid derivative. The presence of both a methyl and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties and lipophilicity, making it an attractive scaffold for the design of novel therapeutic agents.

Chemical Structure and Key Identifiers

-

IUPAC Name: 2-[3-Methyl-5-(trifluoromethyl)phenyl]acetic acid

-

CAS Number: 1214352-00-7

-

Molecular Formula: C₁₀H₉F₃O₂

-

Molecular Weight: 218.17 g/mol

-

Canonical SMILES: CC1=CC(=CC(=C1)CC(=O)O)C(F)(F)F

-

InChI Key: ZRKPLBYMYLSCBD-UHFFFAOYSA-N

Diagram 1: Chemical Structure of 2-[3-Methyl-5-(trifluoromethyl)phenyl]acetic acid

Physicochemical Properties (Estimated)

| Property | Estimated Value | Basis for Estimation |

| Melting Point | 76-123 °C | Based on melting points of isomers and analogs such as 3-(Trifluoromethyl)phenylacetic acid (76-79 °C) and 3,5-Bis(trifluoromethyl)phenylacetic acid (121-123 °C). |

| Boiling Point | ~258 °C | Predicted based on computational models for fluorinated aromatic carboxylic acids.[1] |

| pKa | ~3.86 | Computationally predicted for the structural analog 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid.[1] The electron-withdrawing trifluoromethyl group is expected to increase acidity compared to unsubstituted phenylacetic acid (pKa ≈ 4.3). |

| Solubility | Limited in water; Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | The hydrophobic trifluoromethyl group and the phenyl ring decrease aqueous solubility, a common characteristic of fluorinated aromatic carboxylic acids.[1] |

Note: These values should be considered as approximations. Experimental determination is recommended for precise applications.

Synthesis and Spectroscopic Characterization

While 2-[3-methyl-5-(trifluoromethyl)phenyl]acetic acid is commercially available from several suppliers, a reproducible synthetic route is essential for researchers interested in creating derivatives or scaling up production.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 2-[3-methyl-5-(trifluoromethyl)phenyl]acetic acid involves a palladium-catalyzed Suzuki coupling reaction. This well-established methodology allows for the formation of a carbon-carbon bond between an aryl halide and a boronic acid derivative.

Diagram 2: Proposed Synthesis of 2-[3-methyl-5-(trifluoromethyl)phenyl]acetic acid

Caption: A standard procedure for preparing a stock solution.

General Protocol for Use in Cell-Based Assays

This is a generalized protocol and should be adapted based on the specific cell line and assay.

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Compound Dilution: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of the compound. Include appropriate controls (vehicle control, positive control, negative control).

-

Incubation: Incubate the cells for the desired period.

-

Assay Readout: Perform the specific assay to measure the biological endpoint of interest (e.g., cell viability, enzyme activity, gene expression).

Conclusion

2-[3-Methyl-5-(trifluoromethyl)phenyl]acetic acid is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a phenylacetic acid core with methyl and trifluoromethyl substituents provides a scaffold with tunable physicochemical properties. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and application in a research setting, drawing upon data from closely related analogs to offer practical insights. As with any research chemical, careful experimental validation of its properties and biological activity is paramount.

References

- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)

- PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid. [Link]

- Google Patents. Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- NCBI Bookshelf. In Vitro Cell Based Assays - Assay Guidance Manual. [Link]

- PubChem. Methyl 2-[3,5-bis(trifluoromethyl)

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

- Matrix Fine Chemicals. 2-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETIC ACID | CAS 85068-33-3. [Link]

- Biological Magnetic Resonance Bank.

- University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

- protocols.io. Flow-cytometry-based in vitro assay for assessing T-cell. [Link]

- Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]

- Supporting Information.

- Human Metabolome Database. Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). [Link]

- SpectraBase. 2',3',5',6'-Tetramethylacetophenone - Optional[13C NMR] - Chemical Shifts. [Link]

- PubChem. 2-Methyl-3-(trifluoromethyl)phenylacetic acid. [Link]

Sources

The Trifluoromethylphenylacetic Acid Scaffold: A Privileged Motif in Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the trifluoromethylphenylacetic acid motif and its derivatives have emerged as a particularly fruitful area of investigation. The trifluoromethyl (CF3) group, with its high electronegativity, metabolic stability, and lipophilicity, imparts unique characteristics to the parent molecule, leading to a diverse range of biological activities.[1][2] This technical guide provides a comprehensive overview of the significant biological activities associated with trifluoromethylphenylacetic acid derivatives, with a focus on their anti-inflammatory, analgesic, and anticancer properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a synthesis of key structure-activity relationship (SAR) insights to guide future drug discovery efforts.

The Physicochemical Impact of the Trifluoromethyl Group: A Foundation for Enhanced Biological Activity

The trifluoromethyl group is a bioisostere of the methyl group, yet its electronic properties are vastly different. Its strong electron-withdrawing nature can significantly alter the pKa of nearby acidic or basic centers, influencing ionization at physiological pH and, consequently, receptor binding and membrane permeability.[2] Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and increased in vivo efficacy.[1] The lipophilicity conferred by the CF3 group can also enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1] These fundamental properties are the basis for the diverse biological activities observed in trifluoromethylphenylacetic acid derivatives.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant body of research has focused on the anti-inflammatory potential of trifluoromethylphenylacetic acid derivatives, many of which are classified as nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of anti-inflammatory action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (PGs) from arachidonic acid.[3][4] Prostaglandins are potent inflammatory mediators involved in vasodilation, increased vascular permeability, and sensitization of nociceptors. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible at sites of inflammation.[3][4] The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs, as COX-1 inhibition is associated with gastrointestinal side effects.

The trifluoromethylphenylacetic acid scaffold can be tailored to achieve potent and, in some cases, selective COX-2 inhibition. The carboxylate group of the phenylacetic acid moiety typically forms a key ionic interaction with a conserved arginine residue in the active site of both COX isoforms. The trifluoromethyl-substituted phenyl ring can then project into a hydrophobic pocket, with substitutions on this ring influencing the selectivity for COX-2.[5]

Figure 2: Induction of the Intrinsic Apoptotic Pathway by Trifluoromethylphenylacetic Acid Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs. [6][7][8] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Summary of Biological Activities and Structure-Activity Relationships

The trifluoromethylphenylacetic acid scaffold has proven to be a versatile template for the development of biologically active compounds. The following table summarizes key findings for representative derivatives.

| Biological Activity | Key Derivatives | Mechanism of Action | In Vitro/In Vivo Models | Quantitative Data (Example) | References |

| Anti-inflammatory | Fenamates (e.g., Flufenamic acid) | COX-1/COX-2 Inhibition | Carrageenan-induced paw edema | ED50 values in the mg/kg range | [9][10][11] |

| Analgesic | Flusalazine | COX Inhibition, Free Radical Scavenging | Acetic acid-induced writhing, Formalin test | Significant inhibition of writhing at 25-250 mg/kg | [12][13] |

| Anticancer | Thiazolo[4,5-d]pyrimidine derivatives | Induction of Apoptosis | MTT assay on MCF-7, A549, DU145 cells | IC50 values in the µM range | [14][15][8] |

| Anticancer | α-Trifluoromethyl chalcones | Induction of Apoptosis | Antiproliferative assays on PC-3, DU145 cells | IC50 values in the sub-µM to µM range | [16] |

Structure-Activity Relationship (SAR) Insights:

-

Anti-inflammatory/Analgesic Activity: The position and nature of substituents on the phenyl ring significantly influence COX inhibitory potency and selectivity. Halogen substitutions, in addition to the trifluoromethyl group, have been explored to modulate activity.

-

Anticancer Activity: The specific heterocyclic systems fused to or derived from the phenylacetic acid core are critical for cytotoxic potency. The presence of specific hydrogen bond donors and acceptors can enhance interactions with apoptotic regulatory proteins. [17]

Conclusion and Future Directions

Trifluoromethylphenylacetic acid and its derivatives represent a privileged structural class in medicinal chemistry, with demonstrated efficacy in preclinical models of inflammation, pain, and cancer. The unique electronic and steric properties of the trifluoromethyl group contribute significantly to the observed biological activities and favorable pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of novel derivatives.

Future research in this area should focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific biological targets (e.g., COX-2 over COX-1, specific apoptotic proteins) to minimize off-target effects and enhance the therapeutic index.

-

Elucidating Novel Mechanisms: Exploring potential biological activities beyond the well-established anti-inflammatory, analgesic, and anticancer effects.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Employing computational modeling to build predictive QSAR models that can guide the rational design of more potent and selective derivatives. [16][18][19][20] By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the therapeutic potential of the trifluoromethylphenylacetic acid scaffold.

References

- Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. URL

- 2D QSAR studies on a series of (4 S,5 R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. SAR and QSAR in Environmental Research. URL

- Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3 R ,4 S )-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. URL

- An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Impactfactor. URL

- Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid deriv

- The graph shows the apoptosis-inducing effects of the most active...

- Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed Central. URL

- Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed. URL

- Quantitative structure–activity rel

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

- Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. Longdom Publishing. URL

- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. URL

- Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. PMC - NIH. URL

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. URL

- Inflamm

- Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1. NIH. URL

- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. PMC - NIH. URL

- An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole deriv

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules

- Structural studies of analgesics and their interactions. XII. Structure and interactions of anti-inflammatory fenamates.

- Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. NIH. URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural studies of analgesics and their interactions. XII. Structure and interactions of anti-inflammatory fenamates. A concerted crystallographic and theoretical conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives [pharmacia.pensoft.net]

- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2D QSAR studies on a series of (4 S,5 R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 20. longdom.org [longdom.org]

Potential biological targets of 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid

An In-depth Technical Guide to the Identification of Potential Biological Targets for 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid

Abstract

This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of biological targets for the novel compound, this compound. Given the compound's structural features—a phenylacetic acid core common to non-steroidal anti-inflammatory drugs (NSAIDs) and a trifluoromethyl group known to enhance metabolic stability and target affinity—we present both hypothesis-driven and unbiased screening approaches. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical rationale but also detailed, actionable experimental protocols for target elucidation. We will explore primary hypothesized targets, including Cyclooxygenase (COX) enzymes and Peroxisome Proliferator-Activated Receptors (PPARs), and detail a systematic workflow for unbiased discovery using chemoproteomic techniques.

Introduction and Rationale

The compound this compound is a synthetic small molecule with significant potential for biological activity. Its structure is characterized by two key moieties:

-

A Phenylacetic Acid Scaffold: This core is famously associated with the NSAID class of drugs, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[1][] This structural similarity provides a strong, rational starting point for target investigation.

-

A Trifluoromethyl (-CF3) Group: In modern medicinal chemistry, the incorporation of a -CF3 group is a well-established strategy to improve critical drug-like properties.[3][4] The high electronegativity and metabolic stability of the trifluoromethyl group can enhance lipophilicity, improve membrane permeability, block metabolic hotspots, and increase binding affinity to biological targets.[5][6][7]

While no specific biological targets for this exact compound are extensively documented in public literature, its chemical architecture strongly suggests that it modulates key physiological pathways. This guide provides a systematic framework to de-orphanize this compound, moving from rational, hypothesis-based inquiries to broad, unbiased screening methodologies to uncover its mechanism of action.

Hypothesis-Driven Target Investigation

Based on structural analogy, we can formulate primary hypotheses and design targeted experiments to test them.

Primary Hypothesis 1: Cyclooxygenase (COX) Inhibition

The phenylacetic acid backbone is a hallmark of several potent NSAIDs (e.g., Diclofenac).[8] These drugs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins.[][9]

This experiment aims to determine the compound's direct inhibitory activity against COX-1 and COX-2 enzymes.

Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of purified COX-1 and COX-2. The inhibition of this activity in the presence of the test compound is quantified.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified human or ovine COX-1 and COX-2 enzymes according to the manufacturer's protocol.

-

Prepare a solution of heme cofactor.

-

Prepare the substrate, arachidonic acid.

-

Prepare a stock solution of the test compound, this compound, in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

-

Prepare a known selective COX-1 inhibitor (e.g., SC-560) and a COX-2 inhibitor (e.g., Celecoxib) as positive controls.[10]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).

-

Add 1 µL of the test compound dilution or control (DMSO for vehicle control).

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of arachidonic acid substrate.

-

Immediately add 10 µL of a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Read the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Normalize the data to the vehicle control (100% activity) and a background control (0% activity).

-

Plot the percent inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Interpretation of Results:

-

A low IC50 value indicates potent inhibition.

-

By comparing the IC50 values for COX-1 and COX-2, the selectivity of the compound can be determined. A compound with a significantly lower IC50 for COX-2 is considered COX-2 selective.[11]

Secondary Hypothesis 2: Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Several phenylacetic acid derivatives have been identified as agonists for PPARs, a family of nuclear receptors that regulate lipid metabolism, inflammation, and energy homeostasis.[12] The three main isoforms are PPARα, PPARγ, and PPARδ.[13][14][15] Agonists of these receptors are used to treat dyslipidemia and type 2 diabetes.[14][16]

This cell-based assay measures the ability of the compound to activate PPAR-mediated gene transcription.

Principle: Cells are engineered to express a PPAR isoform and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). Activation of the receptor by a ligand (agonist) drives the expression of the reporter gene, which can be quantified.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.

-

Co-transfect the cells with two plasmids: one expressing the full-length human PPARα, γ, or δ, and a second containing a luciferase reporter gene driven by a PPRE promoter. A constitutively expressed control reporter (e.g., Renilla luciferase) can be included for normalization.

-

-

Compound Treatment:

-

After 24 hours, plate the transfected cells into a 96-well plate.

-

Prepare a serial dilution of this compound and known PPAR agonists (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ) as positive controls.

-

Treat the cells with the compounds for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

-

Calculate the fold activation relative to the vehicle-treated control.

-

Plot the fold activation versus the log concentration of the compound and fit the data to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Interpretation of Results:

-

A dose-dependent increase in luciferase activity indicates that the compound is an agonist for the specific PPAR isoform tested.

-

The EC50 value provides a measure of the compound's potency.

Unbiased Target Identification: A Chemoproteomic Approach

To identify targets beyond those suggested by structural analogy, an unbiased approach is essential. This involves using the compound as a "bait" to capture its interacting proteins from a complex biological sample.[17][18][19]

Workflow Diagram: Unbiased Target Identification

Sources

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. mdpi.com [mdpi.com]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. nbinno.com [nbinno.com]

- 8. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 12. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PPAR agonist - Wikipedia [en.wikipedia.org]

- 14. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR) - Curr Trends Pharm Pharm Chem [ctppc.org]

- 16. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 19. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the role of trifluoromethyl groups in medicinal chemistry

A Senior Application Scientist's Guide to Harnessing the Power of -CF3 in Drug Design

Foreword: Beyond the "Magic Methyl"

In the intricate dance of drug discovery, the strategic modification of a lead compound is paramount to achieving the desired profile of potency, selectivity, and pharmacokinetics. While the "magic methyl" effect is a well-known concept, its fluorinated cousin, the trifluoromethyl (-CF3) group, offers a unique and powerful toolkit for the medicinal chemist. Its introduction into a molecule is rarely a subtle tweak; it is a profound alteration that can dramatically influence a compound's journey from a laboratory curiosity to a life-saving therapeutic. This guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group, moving beyond simple descriptions to explain the underlying causality and practical application in drug development.

The Unique Physicochemical Signature of the Trifluoromethyl Group

The trifluoromethyl group's influence stems from the unique properties of the fluorine atom: high electronegativity, small size, and the exceptional strength of the carbon-fluorine bond.[1][2] When three fluorine atoms are placed on a single carbon, they create a substituent with a distinct electronic and steric profile that sets it apart from both hydrogen and the analogous methyl group.

Lipophilicity and Permeability: A Calculated Enhancement

A common objective in drug design is to increase a molecule's lipophilicity to enhance its ability to cross cellular membranes and reach its target.[3] The trifluoromethyl group is a highly effective tool for this purpose. It is significantly more lipophilic than a hydrogen atom and generally increases the lipophilicity of a molecule, as measured by the partition coefficient (logP).[4][5]

-

Causality: The fluorine atoms in a -CF3 group are poor hydrogen bond acceptors and the group itself is hydrophobic, contributing favorably to partitioning into a lipid environment.[6] This property is crucial for improving oral bioavailability and, for drugs targeting the central nervous system, for crossing the blood-brain barrier.[1][3] For example, the incorporation of a trifluoromethyl group into the antidepressant fluoxetine was a key factor in enhancing its membrane permeability and facilitating efficient brain penetration.[1]

Electronic Effects: Modulating Acidity and Basicity

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry due to the high electronegativity of the fluorine atoms.[2] This powerful inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.

-

Causality: By withdrawing electron density, the -CF3 group can increase the acidity of a nearby proton (e.g., in a phenol or carboxylic acid) or decrease the basicity of a nearby nitrogen atom (e.g., in an amine or pyridine). This modulation can have profound effects on a drug's solubility, ionization state at physiological pH, and its ability to interact with its biological target. For instance, lowering the pKa of a functional group involved in a key hydrogen bonding interaction with a protein can increase binding affinity.[6]

The following diagram illustrates the core physicochemical impacts of introducing a -CF3 group.

Caption: Key property modulations upon trifluoromethylation.

Revolutionizing Pharmacokinetics: The ADME Profile

Perhaps the most celebrated role of the trifluoromethyl group is its ability to enhance a drug's metabolic stability.[1][4] This directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for transforming a compound into a viable drug candidate.

Blocking Metabolic Hotspots

Many drug candidates fail due to rapid metabolic degradation, often by Cytochrome P450 (CYP) enzymes in the liver. A common metabolic pathway is the oxidation of an activated C-H bond, such as a methyl group on an aromatic ring. Replacing this vulnerable methyl group with a trifluoromethyl group is a well-established and highly effective strategy to block this metabolic pathway.[1][2]

-

Causality: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[2] This inherent strength makes the C-F bonds in a -CF3 group highly resistant to enzymatic cleavage.[3] The group is essentially inert to oxidative metabolism, protecting that position on the molecule from degradation. This leads to a longer drug half-life, reduced patient dosage, and a more predictable pharmacokinetic profile.

The following diagram illustrates how a -CF3 group can protect a metabolically vulnerable site.

Caption: Blocking oxidative metabolism with a -CF3 group.

Enhancing Pharmacodynamics: Drug-Target Interactions

The trifluoromethyl group can also directly influence how a drug binds to its target receptor or enzyme, affecting its potency and selectivity.[3]

-

Enhanced Binding Affinity: The -CF3 group is larger than a methyl group and can form favorable hydrophobic interactions within a binding pocket. Its strong electron-withdrawing nature can also improve electrostatic or hydrogen bonding interactions with the target.[2]

-

Conformational Control: The steric bulk and electronic properties of the -CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape that binds more tightly to its target.[4]

Case Studies: The Trifluoromethyl Group in Action

The impact of trifluoromethylation is evident in numerous blockbuster drugs across various therapeutic areas.[6][7]

| Drug | Therapeutic Area | Role of the Trifluoromethyl Group(s) |

| Fluoxetine (Prozac) | Antidepressant | The para-CF3 group on the phenoxy ring enhances lipophilicity for BBB penetration and contributes to selective serotonin reuptake inhibitor activity.[1][6] |

| Celecoxib (Celebrex) | Anti-inflammatory | The -CF3 group is crucial for selective binding to the COX-2 enzyme over COX-1, reducing gastrointestinal side effects.[7] |

| Atogepant (Qulipta) | Migraine Prevention | The trifluoromethyl groups enhance metabolic stability, improve lipophilicity, and increase binding affinity to the CGRP receptor.[1][2] |

| Sorafenib (Nexavar) | Anticancer | The -CF3 group on the phenyl ring is a key part of the pharmacophore that binds to multiple kinases involved in tumor growth and angiogenesis.[6] |

Experimental Protocol: In Vitro Metabolic Stability Assay

To experimentally validate the enhanced metabolic stability conferred by a trifluoromethyl group, an in vitro assay using human liver microsomes (HLMs) is a standard industry practice.

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a parent compound and its trifluoromethylated analog.

Methodology:

-

Preparation of Reagents:

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of the test compounds (Parent and CF3-Analog) in DMSO.

-

Prepare an NADPH regenerating system solution (e.g., Promega NADPH-Regenerating System).

-

Thaw human liver microsomes (e.g., from Corning) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

-

-

Incubation Procedure:

-

In a 96-well plate, add 5 µL of the 10 mM compound stock solution to 495 µL of the HLM suspension to achieve a starting concentration of 1 µM.

-

Pre-warm the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding 25 µL of the NADPH regenerating system solution.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding the 50 µL aliquot to a new plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide). This precipitates the microsomal proteins.

-

-

Sample Analysis:

-

Centrifuge the quenched plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein)

-

The following workflow diagram outlines this experimental process.

Caption: Workflow for an in vitro metabolic stability assay.

Synthetic Strategies for Trifluoromethylation

The widespread use of the -CF3 group has been enabled by the development of numerous synthetic methods for its introduction.[6] While historically challenging, modern organic chemistry offers a robust toolkit.

-

Nucleophilic Trifluoromethylation: Often employs Ruppert's Reagent (TMSCF3) for the trifluoromethylation of carbonyl compounds.[1]

-

Electrophilic Trifluoromethylation: Uses reagents like Umemoto's or Togni's reagents to add an electrophilic "CF3+" equivalent to nucleophiles.

-

Radical Trifluoromethylation: Involves the generation of a CF3 radical from precursors like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent).

-

Transition-Metal Catalyzed Trifluoromethylation: Copper- and palladium-catalyzed reactions are widely used for the trifluoromethylation of aryl and heteroaryl halides or boronic acids, which are highly relevant for drug synthesis.[1][8]

Conclusion: An Indispensable Tool

The trifluoromethyl group is far more than a simple bioisostere for a methyl group. It is a strategic tool that medicinal chemists can use to profoundly and often predictably alter a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity.[2][4] From blocking metabolic hotspots to enhancing membrane permeability and modulating target affinity, the strategic incorporation of a -CF3 group has proven to be a reliable and powerful strategy for optimizing lead compounds.[5] As synthetic methodologies continue to advance, the trifluoromethyl group will undoubtedly remain a cornerstone of rational drug design for the foreseeable future.

References

- Molecules. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

- Molecules. (2025).

- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

- Industrial & Engineering Chemistry Research. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.

- ResearchGate. (2025). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF.

- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. inno-pharmchem.com. [Link]

- ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid. As a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and central nervous system agents, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in medicinal chemistry. This document will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights grounded in established principles of spectroscopic interpretation and supported by data from structurally analogous compounds.

Molecular Structure and Properties

This compound is a substituted phenylacetic acid derivative with the chemical formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol . Its structure, featuring a trifluoromethyl group and a methyl group on the phenyl ring, leads to a distinct spectroscopic fingerprint.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group.

Expected ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | N/A |

| Aromatic (H-2, H-4, H-6) | 7.2 - 7.5 | Multiplet | ~2-3 Hz (meta-coupling) |

| Methylene (-CH₂) | ~3.7 | Singlet | N/A |

| Methyl (-CH₃) | ~2.4 | Singlet | N/A |

Rationale for Predictions:

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: The three protons on the phenyl ring will likely appear as a complex multiplet in the aromatic region (7.2 - 7.5 ppm). The substitution pattern prevents simple splitting patterns. The protons at positions 2, 4, and 6 will experience meta-coupling to each other, with coupling constants (J) typically around 2-3 Hz.

-

Methylene Protons: The two protons of the methylene group adjacent to the phenyl ring and the carbonyl group are expected to resonate as a singlet around 3.7 ppm. The absence of adjacent protons results in a singlet. For comparison, the methylene protons in the structurally similar 2-(trifluoromethyl)phenylacetic acid appear as a singlet.

-

Methyl Protons: The three protons of the methyl group attached to the phenyl ring are predicted to be a singlet around 2.4 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident through the characteristic quartet signal for the CF₃ carbon and its coupling with the attached aromatic carbon.

Expected ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C=O) | ~178 |

| Aromatic (C-1) | ~138 |

| Aromatic (C-3) | ~140 |

| Aromatic (C-5) | ~132 (quartet, J ≈ 32 Hz) |

| Aromatic (C-2, C-4, C-6) | 125 - 130 |

| Trifluoromethyl (-CF₃) | ~124 (quartet, J ≈ 272 Hz) |

| Methylene (-CH₂) | ~40 |

| Methyl (-CH₃) | ~21 |

Rationale for Predictions:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically around 178 ppm.

-

Aromatic Carbons: The substituted aromatic carbons (C-1, C-3, and C-5) will have distinct chemical shifts. The carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a much larger coupling constant. These predictions are consistent with data for similar compounds like 4-(trifluoromethyl)phenylacetic acid.

-

Methylene and Methyl Carbons: The methylene carbon is expected around 40 ppm, while the methyl carbon should appear at a more upfield position, around 21 ppm.

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Expected Fragmentation Pattern

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Interpretation of the Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 218, corresponding to the molecular weight of the compound.

-

Loss of Carboxylic Acid Group: A prominent fragment should be observed at m/

An In-depth Technical Guide to Understanding the Lipophilicity of Trifluoromethyl Compounds

Introduction: The Enduring Significance of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, stands as a cornerstone physicochemical property in the realm of drug discovery and development. It profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2] The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are the most widely accepted metrics for quantifying lipophilicity.[1] A delicate balance of lipophilicity is paramount; while sufficient lipophilicity is required for membrane permeation and reaching the target site, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[3]

The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a prevalent strategy in modern medicinal chemistry to modulate this critical parameter.[4][5] The CF3 group's unique electronic properties and steric profile can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity.[4][6] This guide provides an in-depth technical exploration of the lipophilicity of trifluoromethyl compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Paradoxical Nature of the Trifluoromethyl Group's Lipophilicity

The trifluoromethyl group is often introduced to enhance lipophilicity.[7][8] This is reflected in its positive Hansch π value of +0.88, which quantifies the contribution of a substituent to the lipophilicity of a parent molecule.[7][8] The CF3 group is significantly more lipophilic than a hydrogen atom and is often considered a bioisostere for a methyl group, although it is bulkier.[8] However, the influence of the CF3 group on a molecule's overall lipophilicity is not always straightforward and can be highly context-dependent.[9][10]

The Dominant Influence of the Electron-Withdrawing Effect

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms.[11][12] This potent inductive effect can significantly reduce the electron density of the rest of the molecule, particularly in adjacent aromatic rings or functional groups.[6][13] This electronic perturbation has profound consequences for intermolecular interactions and, consequently, lipophilicity.

By withdrawing electron density, the CF3 group can decrease the basicity of nearby nitrogen atoms or increase the acidity of proximal hydroxyl or carboxyl groups.[3] This alteration of a molecule's pKa can have a dramatic impact on its ionization state at physiological pH. For ionizable compounds, the distribution coefficient (LogD), which considers all species (ionized and neutral), is a more physiologically relevant measure of lipophilicity than LogP.[1] An increase in the proportion of the ionized, more water-soluble form of a compound at a given pH will lead to a decrease in its overall lipophilicity.

Furthermore, the strong dipole moment created by the CF3 group can lead to more favorable interactions with polar solvents like water, potentially increasing the solubility of the compound in the aqueous phase and thereby lowering its LogP value.[9][14] This effect is particularly pronounced when the CF3 group is positioned in close proximity to other polar functional groups, leading to complex intramolecular interactions that can either shield or expose polar surfaces.

Steric and Conformational Effects

The trifluoromethyl group is bulkier than a methyl group and can influence the conformation of a molecule.[8] This can impact how the molecule presents itself to the surrounding solvent molecules and to its biological target. In some cases, the introduction of a CF3 group can induce a conformation that shields a polar functional group from the aqueous environment, leading to an increase in lipophilicity. Conversely, it can also expose a polar region, resulting in a decrease in lipophilicity.

The interplay between these electronic, steric, and conformational effects makes the a priori prediction of the net impact of trifluoromethylation on lipophilicity a significant challenge. Therefore, the experimental determination of LogP or LogD is crucial for an accurate assessment.

Quantitative Assessment of Lipophilicity: A Comparative Overview

The following table summarizes the lipophilicity contribution (π value) of the trifluoromethyl group in comparison to other common substituents.

| Substituent | Hansch π Value |

| -H | 0.00 |

| -CH3 | +0.56 |

| -CF3 | +0.88 |

| -Cl | +0.71 |

| -OCH3 | -0.02 |

| -OCF3 | +1.04 |

Data sourced from literature reviews.[7][8]

This data clearly illustrates that the trifluoromethyl group is a significantly lipophilic substituent. However, as discussed, its net effect on the overall LogP of a molecule is a complex interplay of various factors.

Experimental Determination of Lipophilicity: Protocols and Best Practices

Accurate experimental determination of LogP and LogD is paramount for guiding drug design and development. The two most widely employed methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[1][15]

The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient.[16][17] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.

Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol (HPLC grade) and water (HPLC grade) in a large separatory funnel.

-

Shake vigorously for at least 24 hours at a constant temperature (typically 25 °C) to ensure mutual saturation.[18]

-

Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration in the biphasic system should be within the linear range of the analytical method used for quantification.

-

-

Partitioning Experiment:

-

In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), add a precise volume of the pre-saturated n-octanol and pre-saturated water. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[19]

-

Add a small aliquot of the compound's stock solution.

-

Shake the mixture for a sufficient time to reach equilibrium (typically 1 to 24 hours) at a constant temperature.[16]

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Quantification:

-

Calculation of LogP:

-

LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

-

Causality Behind Experimental Choices:

-

Pre-saturation of solvents: This step is crucial to ensure that the partitioning of the solute is the only process occurring and is not influenced by the mutual dissolution of the two solvent phases.

-

Constant temperature: The partition coefficient is temperature-dependent. Maintaining a constant temperature ensures the reproducibility of the results.

-

Equilibration time: Sufficient time must be allowed for the compound to distribute between the two phases and reach a state of equilibrium. The time required can vary depending on the compound's properties.

-

Centrifugation: This step is essential to break any emulsions that may have formed during shaking, which could otherwise lead to inaccurate concentration measurements.[16]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

The RP-HPLC method offers a faster and more automated alternative to the shake-flask method, making it suitable for high-throughput screening of compound libraries.[17][22] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Step-by-Step Protocol for RP-HPLC Method:

-

System Setup:

-

Use a reverse-phase HPLC column (e.g., C18).

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[18]

-

-

Calibration:

-

Select a series of reference compounds with known LogP values that span the expected lipophilicity range of the test compound.

-

Inject each reference compound into the HPLC system and measure its retention time (t_R).

-

Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the retention time of a non-retained compound.

-

Create a calibration curve by plotting the log k' values against the known LogP values of the reference compounds.[22]

-

-

Sample Analysis:

-

Inject the test compound into the same HPLC system under identical conditions and measure its retention time.

-

Calculate the log k' of the test compound.

-

-

LogP Determination:

-

Determine the LogP value of the test compound by interpolating its log k' value on the calibration curve.[22]

-

Causality Behind Experimental Choices:

-

Reverse-phase column: The nonpolar stationary phase mimics a lipidic environment, causing more lipophilic compounds to be retained longer.

-

Calibration with standards: This is essential to establish a reliable correlation between retention time and LogP for the specific HPLC system and conditions being used.

-

Isocratic elution: Maintaining a constant mobile phase composition during the analysis is crucial for obtaining reproducible retention times.[18]

Visualizing the Experimental Workflow

Caption: Experimental workflows for LogP determination.

The Impact of Trifluoromethylation on ADME Properties

The modulation of lipophilicity by the CF3 group has significant downstream consequences for a drug's ADME profile.[7][23]

-

Absorption: Enhanced lipophilicity can improve a drug's ability to cross biological membranes, potentially leading to better oral bioavailability.[4][7] However, excessively high lipophilicity can lead to poor aqueous solubility, limiting absorption.

-

Distribution: The lipophilicity of a drug influences its distribution into various tissues and organs. Highly lipophilic compounds may accumulate in fatty tissues, which can prolong their duration of action but also lead to potential toxicity.

-

Metabolism: The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation.[7][8] This can increase the metabolic stability of a drug, leading to a longer half-life.[5][6]

-

Excretion: The overall physicochemical properties of a drug, including its lipophilicity and ionization state, determine its primary route of excretion.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Effect of trifluoromethyl modification on photoelectric properties of materials - Wechem [m.wechemglobal.com]

- 14. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 21. connectsci.au [connectsci.au]

- 22. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 23. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid

Introduction

2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid is a valuable substituted phenylacetic acid derivative. Its structural motifs, particularly the trifluoromethyl group, make it a crucial building block and key intermediate in medicinal chemistry and drug development. It is frequently employed in the synthesis of novel compounds targeting inflammatory pathways and the central nervous system.[1] The stability conferred by the trifluoromethyl group, combined with the reactivity of the carboxylic acid moiety, allows for its effective incorporation into bioactive molecules.[1]

This document provides a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic route proceeds via the carboxylation of a Grignard reagent, a robust and highly versatile method for forming carbon-carbon bonds and introducing a carboxylic acid functional group.[2][3] We will elucidate the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss critical safety considerations for handling the reagents involved.

Reaction Principle and Mechanism

The synthesis is accomplished in a two-step sequence starting from 3-methyl-5-(trifluoromethyl)benzyl bromide.

-

Formation of the Grignard Reagent: The first step involves the reaction of 3-methyl-5-(trifluoromethyl)benzyl bromide with magnesium metal in an anhydrous ether solvent. This forms a highly nucleophilic organomagnesium halide, specifically (3-methyl-5-(trifluoromethyl)benzyl)magnesium bromide.

-

Carboxylation and Work-up: The Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon atom of carbon dioxide (provided in solid form as dry ice).[2] This addition reaction forms a magnesium carboxylate salt intermediate. Subsequent protonation of this salt in an aqueous acidic work-up liberates the final product, this compound.[2][3]

The entire process must be conducted under strictly anhydrous conditions, as the Grignard reagent is a strong base and will readily react with any acidic protons, such as those from water, which would quench the reagent and reduce the yield of the desired product.[2]

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol details the synthesis of the target compound from its corresponding benzyl bromide precursor.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Notes |

| 3-Methyl-5-(trifluoromethyl)benzyl bromide | N/A | 253.06 | 1.0 | Starting material. Lachrymatory and corrosive.[4] |

| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 - 1.5 | Must be suitable for Grignard reactions. |

| Iodine | 7553-56-2 | 253.81 | Catalytic | A single crystal is sufficient to initiate the reaction.[2] |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent | Must be freshly distilled or from a sealed, dry source. |

| Carbon Dioxide, solid (Dry Ice) | 124-38-9 | 44.01 | > 3.0 | Use a generous excess. |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed | For acidic work-up. |

| Diethyl Ether | 60-29-7 | 74.12 | Solvent | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | For drying the organic phase. |

| Saturated Sodium Chloride Solution (Brine) | N/A | - | As needed | For washing. |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis protocol.

Caption: Experimental workflow from setup to final product.

1. Preparation and Setup:

-

All glassware must be thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator or assembled hot and cooled under a stream of dry nitrogen or argon gas.

-

Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of inert gas.

2. Grignard Reagent Formation:

-

To the reaction flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 3-methyl-5-(trifluoromethyl)benzyl bromide (1.0 eq.) in anhydrous THF.

-

Add a small portion (~5-10%) of the bromide solution to the stirring magnesium turnings.

-

The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and gently exothermic.[2] Gentle heating may be required to start the reaction.

-

Once initiated, add the remaining bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exotherm and minimize the formation of Wurtz coupling side products.[5][6]

-

After the addition is complete, continue to stir the mixture under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[2]

3. Carboxylation:

-

Cool the gray, cloudy Grignard reagent solution to 0 °C using an ice-water bath.

-

In a separate large beaker, place a generous amount of crushed dry ice (>3 eq.).

-

Slowly and carefully, pour the cold Grignard solution onto the crushed dry ice with gentle manual stirring. A vigorous reaction will occur as the CO₂ sublimes and reacts.

-

Allow the mixture to stand and warm to room temperature, permitting the excess dry ice to sublime completely.

4. Work-up and Purification:

-

Once at room temperature, cautiously quench the reaction by slowly adding crushed ice, followed by water.

-

Acidify the mixture to a pH of ~1-2 by the slow, dropwise addition of concentrated HCl. This step protonates the magnesium carboxylate salt, making the desired acid soluble in the organic layer.[2]

-

Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₀H₉F₃O₂[1]

-

Molecular Weight: 218.17 g/mol [1]

-

Analytical Techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess purity.

-

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory for this synthesis.

-

General: All operations should be performed in a well-ventilated chemical fume hood.[7][8] Personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9][10]

-

Flammability: Anhydrous solvents like THF and diethyl ether are extremely flammable and can form explosive peroxides upon storage.[9] Keep away from all ignition sources.

-

Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and other protic sources. Ensure the reaction is always under an inert atmosphere.

-

Benzyl Bromides: 3-Methyl-5-(trifluoromethyl)benzyl bromide is a lachrymator (causes tearing) and is corrosive.[4] Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.

-

Trifluoromethylated Compounds: Handle with care. While generally stable, thermal decomposition can release toxic gases such as hydrogen fluoride.[9]

-